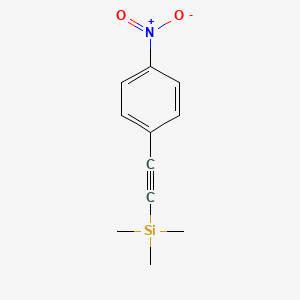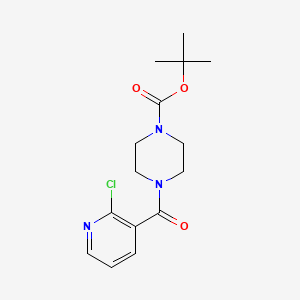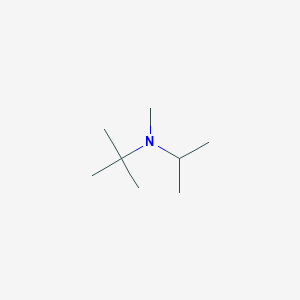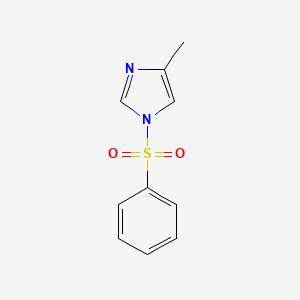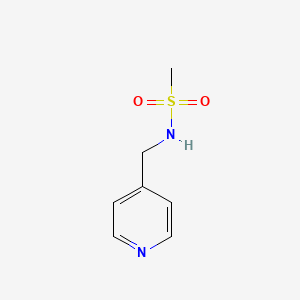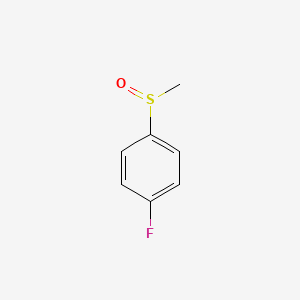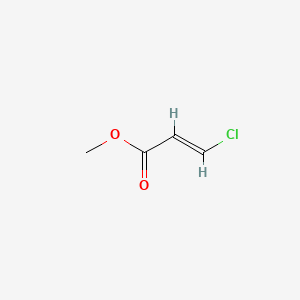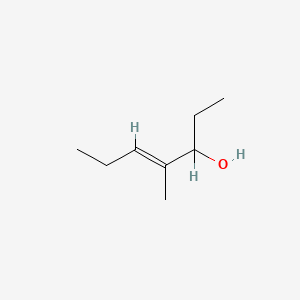
1-Methyl-1-silacyclobutane
Overview
Description
1-Methyl-1-silacyclobutane is an organosilicon compound with the molecular formula C₄H₁₀Si. It is a member of the silacyclobutane family, characterized by a four-membered ring structure containing silicon. This compound is of significant interest in synthetic chemistry due to its unique properties and reactivity.
Preparation Methods
1-Methyl-1-silacyclobutane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-butadiene with a silicon-containing reagent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of hot wire chemical vapor deposition (HWCVD) techniques, where the compound is formed through the decomposition of precursor molecules on a heated filament .
Chemical Reactions Analysis
1-Methyl-1-silacyclobutane undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions involve the cleavage of the silicon-carbon bond, leading to the formation of various organosilicon compounds. Common reagents for these reactions include acids and bases.
Oxidation reactions: The compound can be oxidized to form silicon-containing alcohols or ketones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Substitution reactions: In these reactions, one of the hydrogen atoms attached to the silicon atom is replaced by another substituent, such as a halogen or an alkyl group. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched organosilicon compounds, while oxidation reactions yield silicon-containing alcohols or ketones .
Scientific Research Applications
1-Methyl-1-silacyclobutane has a wide range of applications in scientific research, including:
Synthetic chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable for creating new materials and catalysts.
Material science: It is used in the production of high-quality thin films and nanostructures through techniques such as hot wire chemical vapor deposition.
Biological research: The compound’s reactivity and ability to form stable silicon-carbon bonds make it useful for studying silicon-based biochemistry and developing new biomaterials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-silacyclobutane involves the activation of the silicon-carbon bond, which can undergo various transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in ring-opening reactions, the silicon-carbon bond is cleaved, leading to the formation of new organosilicon compounds. In oxidation reactions, the silicon atom is oxidized, resulting in the formation of silicon-containing alcohols or ketones .
Comparison with Similar Compounds
1-Methyl-1-silacyclobutane can be compared with other silacyclobutanes, such as:
Silacyclobutane: This compound has a similar four-membered ring structure but lacks the methyl group attached to the silicon atom. It exhibits similar reactivity but may form different products due to the absence of the methyl group.
1-Methyl-1-phenyl-1-silacyclobutane: This compound has a phenyl group attached to the silicon atom in addition to the methyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of organosilicon compounds through various chemical reactions.
Properties
InChI |
InChI=1S/C4H9Si/c1-5-3-2-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJAPCYUULYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338162 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-33-3 | |
| Record name | 1-Methylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


